molecular formula C21H18N2O5 B1664710 9-Methoxycamptothecin CAS No. 39026-92-1

9-Methoxycamptothecin

Cat. No. B1664710
CAS RN: 39026-92-1
M. Wt: 378.4 g/mol
InChI Key: XVMZDZFTCKLZTF-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Methoxycamptothecin (MCPT) is an alkaloid isolated from Camptotheca acuminata . It has antitumor activities through topoisomerase inhibition . MCPT induces strong G2/M arrest and apoptosis in cancer .


Molecular Structure Analysis

The molecular weight of 9-Methoxycamptothecin is 378.38 . Its chemical formula is C21H18N2O5 . The structure of 9-Methoxycamptothecin includes a pyrrolo (3, 4- β )-quinoline group along with α -hydroxy lactone .


Chemical Reactions Analysis

While specific chemical reactions involving 9-Methoxycamptothecin are not detailed in the search results, it’s known that this compound interacts with topoisomerase I, an enzyme that relieves the torsional stresses of supercoiled DNA .

Scientific Research Applications

Production and Isolation

  • Endophytic Fungal Production : Endophytic fungi from Apodytes dimidiata, specifically Fusarium solani strains, can produce 9-methoxycamptothecin (9-MCPT), highlighting a potential avenue for its sustainable production (Shweta et al., 2010).
  • Isolation from Nothapodytes foetida : Techniques such as semipreparative HPLC have been developed for isolating 9-MCPT from the aerial parts of Nothapodytes foetida, simplifying the extraction process (Puri et al., 2005).

Anticancer Activity

  • Induction of Apoptosis in Cancer Cells : Studies indicate that 9-MCPT induces apoptosis in murine sarcoma S180 cells, suggesting its potential as an anticancer agent. The apoptosis mechanism involves mitochondrial pathways (Liao et al., 2011).
  • TNFα and Fas/FasL Pathways : 9-MCPT induces apoptosis in cancer cells through the TNFα and Fas/FasL pathways, accompanied by oxidative stress and G2/M cell cycle arrest. This suggests a multifaceted mechanism in tumor growth suppression (Wang et al., 2013).

Topoisomerase Inhibition

  • DNA Binding Properties : Studies demonstrate that 9-MCPT exhibits significant antitumor activity by inhibiting topoisomerase I (Topo I) and binding to DNA, particularly through minor groove binding. This mechanism is linked to its strong antitumor effects (Wang et al., 2019).

Biosynthesis and Derivatization

  • Biosynthesis in Camptotheca acuminata : Research indicates that Camptotheca acuminata seedlings can convert exogenous camptothecin into 10-hydroxycamptothecin and 9-MCPT. This finding suggests a novel method for synthesizing camptothecin derivatives (Sun et al., 2019).
  • Correlation with Other Metabolites : Analysis of Camptotheca acuminata has shown significant positive correlations between camptothecin, 9-MCPT, and other derivatives, indicating similar biosynthetic pathways and potential synergistic effects in planta (Kusari et al., 2011).

Antitumor Properties

  • Cell Cycle Arrest : MONCPT, a derivative of 9-MCPT, shows potent antitumor activity by causing cell cycle arrest in G2/M phase in cancer cells. This action is associated with specific changes in cell cycle regulators (Zhang et al., 2010).
  • Antiangiogenesis Response : MONCPT also exhibits antiangiogenic properties, inhibiting angiogenesis in human endothelial cells and in chick embryo chorioallantoic membrane assays, contributing to its antitumor activity (Yang et al., 2006).

Safety And Hazards

9-Methoxycamptothecin is toxic and can cause serious damage to health by prolonged exposure . It’s very toxic if swallowed, irritating to skin, and can cause serious damage to eyes . It also poses a possible risk of impaired fertility and harm to unborn children .

Future Directions

While specific future directions for 9-Methoxycamptothecin are not detailed in the search results, there is ongoing research into the production of camptothecin and related compounds using biotechnological approaches . This could potentially lead to more efficient and sustainable methods of producing 9-Methoxycamptothecin in the future.

properties

IUPAC Name

(19S)-19-ethyl-19-hydroxy-8-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5/c1-3-21(26)14-8-16-18-11(7-12-15(22-18)5-4-6-17(12)27-2)9-23(16)19(24)13(14)10-28-20(21)25/h4-8,26H,3,9-10H2,1-2H3/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMZDZFTCKLZTF-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5OC)N=C4C3=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5OC)N=C4C3=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00192292
Record name 9-Methoxycamptothecin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Methoxycamptothecin

CAS RN

39026-92-1
Record name 9-Methoxycamptothecin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39026-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Methoxycamptothecin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039026921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Methoxycamptothecin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176323
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Methoxycamptothecin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Methoxycamptothecin
Reactant of Route 2
Reactant of Route 2
9-Methoxycamptothecin
Reactant of Route 3
Reactant of Route 3
9-Methoxycamptothecin
Reactant of Route 4
Reactant of Route 4
9-Methoxycamptothecin
Reactant of Route 5
Reactant of Route 5
9-Methoxycamptothecin
Reactant of Route 6
9-Methoxycamptothecin

Citations

For This Compound
643
Citations
BN Zhou, JM Hoch, RK Johnson… - Journal of natural …, 2000 - ACS Publications
… One of the extracts, from Pyrenacantha klaineana, was selected for detailed investigation, and fractionation of this extract yielded camptothecin and 9-methoxycamptothecin as the …
Number of citations: 85 pubs.acs.org
G Roja, MR Heble - Phytochemistry, 1994 - Elsevier
… In the present study, the cultures produced 9-methoxycamptothecin as the major alkaloid, and camptothecin only in trace quantities . It is significant that the metabolic activity of the …
Number of citations: 139 www.sciencedirect.com
S Shweta, S Zuehlke, BT Ramesha, V Priti, PM Kumar… - Phytochemistry, 2010 - Elsevier
… An attempt was made to characterize and differentiate the isomers 9-methoxycamptothecin (3) and 10-methoxycamptothecin (4) in the plant and fungal extracts. 9-Methoxycamptothecin …
Number of citations: 310 www.sciencedirect.com
N Liao, P Zhang, M Ao, J Wang, Y Shi… - … für Naturforschung C, 2011 - degruyter.com
9-Methoxycamptothecin (MCPT) was found to have antitumour activities through topoisomerase inhibition. However, the type of cell death induced in the tumour cells treated with MCPT …
Number of citations: 6 www.degruyter.com
H Wang, M Ao, J Wu, L Yu - Food and chemical toxicology, 2013 - Elsevier
9-Methoxycamptothecin (MCPT) has been recently reported to have a strong anticancer activity. However, its detailed mechanism of action in human cancer cells has not been well …
Number of citations: 19 www.sciencedirect.com
Y BAI, Q SONG - Chinese Journal of Pharmaceutical Analysis, 2014 - ingentaconnect.com
… and 9-methoxycamptothecin … 9-methoxycamptothecin were 0.24-4.00 μg(r=0.9997) and 0.24-4.00 μg(r=0.9995) respectively.The contents of camptothecin and 9-methoxycamptothecin …
Number of citations: 3 www.ingentaconnect.com
SP Gunasekera, MM Badawi, GA Cordell… - Journal of Natural …, 1979 - ACS Publications
… The closely related, but less active, 9-methoxycamptothecin (2) was … Chromatography of the mother liquor, after removal of 1, afforded 9-methoxycamptothecin (2). … Stiffness …
Number of citations: 133 pubs.acs.org
SC Puri, G Handa, BA Bhat, VK Gupta… - Journal of …, 2005 - academic.oup.com
… of camptothecin and 9-methoxycamptothecin from the aerial … procedures for isolation of 9-methoxycamptothecin from the crude … In the present methodology, 9-methoxycamptothecin has …
Number of citations: 18 academic.oup.com
S Kusari, S Zühlke, M Spiteller - Journal of Natural Products, 2009 - ACS Publications
… of camptothecin (1), 9-methoxycamptothecin (2), and 10-… Unfortunately, the 9-methoxycamptothecin (2) produced by … in the retention times between 9-methoxycamptothecin (2) and 10-…
Number of citations: 447 pubs.acs.org
DP Fulzele, RK Satdive, BB Pol - Plant Cell, Tissue and Organ Culture, 2002 - Springer
… This is the first report to show that camptothecin and 9-methoxycamptothecin are produce by untransformed root cultures of N. foetida. The concentrations found are 12 times less in …
Number of citations: 37 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.